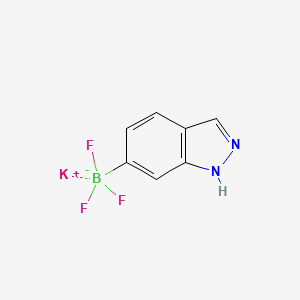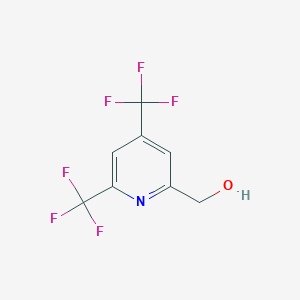
Potassium trifluoro(1H-indazol-6-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(1H-indazol-6-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to an indazole ring, which imparts stability and reactivity, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1H-indazol-6-yl)borate typically involves the reaction of 1H-indazole with a boron trifluoride source in the presence of a potassium base. One common method is the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent hydrolysis of the boron trifluoride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(1H-indazol-6-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It is a valuable reagent in Suzuki–Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium acetate or potassium phenoxide.
Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(1H-indazol-6-yl)borate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which potassium trifluoro(1H-indazol-6-yl)borate exerts its effects is primarily through its role as a nucleophilic reagent in chemical reactions. The trifluoroborate group facilitates the transfer of the indazole moiety to electrophilic centers, enabling the formation of new chemical bonds. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(2-methyl-2H-indazol-6-yl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Uniqueness
Potassium trifluoro(1H-indazol-6-yl)borate is unique due to its specific indazole structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. Its ability to participate in a wide range of chemical reactions, particularly in forming carbon-carbon bonds, makes it a versatile and valuable reagent in both academic and industrial settings.
Eigenschaften
Molekularformel |
C7H5BF3KN2 |
|---|---|
Molekulargewicht |
224.03 g/mol |
IUPAC-Name |
potassium;trifluoro(1H-indazol-6-yl)boranuide |
InChI |
InChI=1S/C7H5BF3N2.K/c9-8(10,11)6-2-1-5-4-12-13-7(5)3-6;/h1-4H,(H,12,13);/q-1;+1 |
InChI-Schlüssel |
SAHOLZOWPAWCQG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC2=C(C=C1)C=NN2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13456321.png)

![[5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13456340.png)
![3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide](/img/structure/B13456367.png)
![4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride](/img/structure/B13456375.png)

![1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride](/img/structure/B13456391.png)

![1-Azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13456403.png)

![rel-(1R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13456408.png)


![tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate](/img/structure/B13456431.png)
